2-Nitrophenyl6-O-trityl-b-D-galactopyranoside
2-Nitrophenyl6-O-trityl-b-D-galactopyranoside
Brand Name:
Vulcanchem
CAS No.:
114102-89-5
VCID:
VC0057436
InChI:
InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-19-11-10-18-24(25)32(36)37)20-38-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-30,33-35H,20H2/t26-,27+,28+,29-,30-/m1/s1
SMILES:
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O
Molecular Formula:
C31H29NO8
Molecular Weight:
543.6 g/mol
2-Nitrophenyl6-O-trityl-b-D-galactopyranoside
CAS No.: 114102-89-5
Main Products
VCID: VC0057436
Molecular Formula: C31H29NO8
Molecular Weight: 543.6 g/mol
CAS No. | 114102-89-5 |
---|---|
Product Name | 2-Nitrophenyl6-O-trityl-b-D-galactopyranoside |
Molecular Formula | C31H29NO8 |
Molecular Weight | 543.6 g/mol |
IUPAC Name | (2S,3R,4S,5R,6R)-2-(2-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-19-11-10-18-24(25)32(36)37)20-38-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-30,33-35H,20H2/t26-,27+,28+,29-,30-/m1/s1 |
Standard InChIKey | SUCAEOBOBJPBKG-HBMYTODVSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O |
PubChem Compound | 11135347 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume